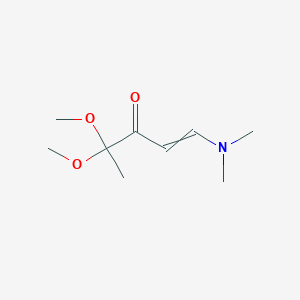
2-(4-Fluorophenyl)acetamide
Descripción general
Descripción
2-(4-Fluorophenyl)acetamide is a chemical compound with the molecular formula C8H7F2NO . It is also known as 2-Fluoro-N-(4-fluorophenyl)acetamide . The compound has an average mass of 171.144 Da and a monoisotopic mass of 171.049576 Da .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)acetamide consists of a fluorophenyl group attached to an acetamide group . The compound has a linear structure formula .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)acetamide has a molecular weight of 178.17 . The InChI code for the compound is 1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) .Aplicaciones Científicas De Investigación
Potential Pesticide Applications
- Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, have been characterized for their potential as pesticides. X-ray powder diffraction studies provided detailed structural insights into these compounds (Olszewska, Pikus, & Tarasiuk, 2008).
Immunomodulatory Effects
- A synthetic immunomodulator, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), has been shown to restore cytolytic T-lymphocyte response in various experimental models, suggesting its potential in immunotherapy (Wang et al., 1988).
Antimicrobial Applications
- Compounds such as 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, which include fluorophenyl acetamide derivatives, have been studied for their antimicrobial properties. These derivatives showed significant potency against bacterial and fungal strains, indicating their potential as antimicrobial agents (Parikh & Joshi, 2014).
Cancer Research
- In cancer research, 2,2-Dibromo-N-(4-fluorophenyl)acetamide has been studied for its structure, which could provide insights into its potential application in cancer therapy (Qian et al., 2012).
Antipsychotic Potential
- A compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, was found to have an antipsychotic-like profile in animal tests, indicating the potential use of related fluorophenyl acetamides in the development of novel antipsychotic agents (Wise et al., 1987).
Nootropic Drugs
- The thermal degradation of nootropic drugs like modafinil, which is structurally related to 2-(4-Fluorophenyl)acetamide, has been studied. This research is important for understanding the stability and potential side products of such compounds (Dowling et al., 2017).
Antiplasmodial Properties
- Research into the antiplasmodial properties of compounds like 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, a sodium valproate-like broad-spectrum anti-epileptic drug candidate, highlights the versatility of fluorophenyl acetamides in different therapeutic areas (Tanaka et al., 2019).
Safety and Hazards
The compound is considered hazardous and can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
2-(4-Fluorophenyl)acetamide is a high-affinity ligand for glial mitochondrial benzodiazepine receptors . These receptors play a crucial role in the regulation of cellular proliferation and differentiation, and in the immune response .
Mode of Action
The compound interacts with its targets, the glial mitochondrial benzodiazepine receptors, stimulating neurosteroid biosynthesis . Neurosteroids are involved in various physiological processes, including modulation of gamma-aminobutyric acid (GABA) receptors, anti-inflammatory actions, and neuroprotection .
Pharmacokinetics
Based on its structural similarity to other indole derivatives, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Indole derivatives are known to bind with high affinity to multiple receptors, which could influence their bioavailability .
Result of Action
Its stimulation of neurosteroid biosynthesis suggests that it may have neuroprotective effects . Neurosteroids are known to modulate neuronal excitability and inflammation, and to promote neuronal survival .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVBFQYJHFONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341446 | |
| Record name | 2-(4-Fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)acetamide | |
CAS RN |
332-29-6 | |
| Record name | 2-(4-Fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)
